molecular formula C15H13BrINO2 B283213 N-(4-bromo-2-iodophenyl)-4-ethoxybenzamide

N-(4-bromo-2-iodophenyl)-4-ethoxybenzamide

Cat. No. B283213
M. Wt: 446.08 g/mol
InChI Key: XYGYIQNCMMCQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-iodophenyl)-4-ethoxybenzamide, also known as BIBO3304, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the GABAA receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system.

Mechanism of Action

N-(4-bromo-2-iodophenyl)-4-ethoxybenzamide acts as a competitive antagonist of the GABAA receptor. It binds to the receptor at the benzodiazepine site, which is located on the α1β2γ2L subtype of the receptor. This prevents the binding of endogenous ligands, such as GABA, and inhibits the activity of the receptor.
Biochemical and physiological effects:
N-(4-bromo-2-iodophenyl)-4-ethoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to increase anxiety-like behavior in rodents, reduce the duration of rapid eye movement (REM) sleep, and impair spatial learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2-iodophenyl)-4-ethoxybenzamide in lab experiments is its selectivity for the α1β2γ2L subtype of the GABAA receptor. This allows researchers to study the specific effects of GABAA receptor antagonism on this subtype. However, one limitation of using N-(4-bromo-2-iodophenyl)-4-ethoxybenzamide is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on N-(4-bromo-2-iodophenyl)-4-ethoxybenzamide. One direction is to study the effects of GABAA receptor antagonism on other subtypes of the receptor. Another direction is to investigate the potential therapeutic uses of N-(4-bromo-2-iodophenyl)-4-ethoxybenzamide, such as in the treatment of anxiety disorders or sleep disorders. Additionally, further research is needed to understand the mechanisms underlying the effects of N-(4-bromo-2-iodophenyl)-4-ethoxybenzamide on learning and memory.

Synthesis Methods

The synthesis of N-(4-bromo-2-iodophenyl)-4-ethoxybenzamide involves several steps. First, 4-bromo-2-iodoaniline is reacted with ethyl 4-aminobenzoate in the presence of a catalyst to form N-(4-bromo-2-iodophenyl)-4-ethoxybenzamide. The final product is obtained by purification and recrystallization.

Scientific Research Applications

N-(4-bromo-2-iodophenyl)-4-ethoxybenzamide has been widely used in scientific research to study the role of GABAA receptors in the central nervous system. It has been shown to be a selective antagonist of the α1β2γ2L subtype of the GABAA receptor, which is the most abundant subtype in the brain. N-(4-bromo-2-iodophenyl)-4-ethoxybenzamide has been used to study the effects of GABAA receptor antagonism on learning and memory, anxiety, and sleep.

properties

Molecular Formula

C15H13BrINO2

Molecular Weight

446.08 g/mol

IUPAC Name

N-(4-bromo-2-iodophenyl)-4-ethoxybenzamide

InChI

InChI=1S/C15H13BrINO2/c1-2-20-12-6-3-10(4-7-12)15(19)18-14-8-5-11(16)9-13(14)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

XYGYIQNCMMCQLD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)I

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)I

Origin of Product

United States

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